![molecular formula C15H13N3O4S2 B2420358 Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797697-89-2](/img/structure/B2420358.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

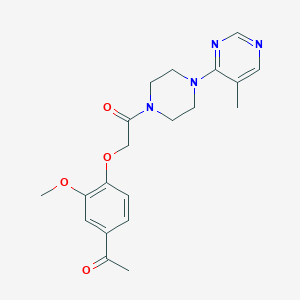

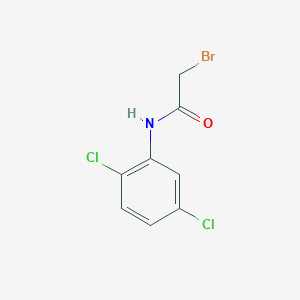

The compound contains a benzo[c][1,2,5]thiadiazole core, which is a type of electron acceptor commonly used in photovoltaics and fluorescent sensors . It also has a furan ring, which is a heterocyclic compound that contributes to the compound’s aromaticity and reactivity.

Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole core of the compound is planar due to its aromatic nature. The presence of sulfur and nitrogen in the ring system can contribute to the compound’s electronic properties, potentially making it a good electron acceptor .Chemical Reactions Analysis

Compounds with a benzo[c][1,2,5]thiadiazole core have been used as photocatalysts in visible-light organophotocatalysis . They can participate in various types of reactions, including Minisci-type decarboxylative alkylation .科学的研究の応用

- Background : Electron donor–acceptor (D–A) systems based on the BTZ motif have been extensively studied for use in photovoltaics and as fluorescent sensors .

- Background : While BTZ compounds have been explored in other contexts, their potential as visible-light organophotocatalysts has not received in-depth study .

Photovoltaics and Fluorescent Sensors

Visible-Light Organophotocatalysis

Drug Discovery and Design

Tuning Photophysical Properties

作用機序

Target of Action

Similar compounds have been used to prepare derivatives that inhibit pfkfb3 kinase , a key enzyme involved in cancer cell metabolism.

Mode of Action

Compounds with a similar structure have been used in photovoltaics and as fluorescent sensors . They function as electron donor-acceptor systems, with the benzo[c][1,2,5]thiadiazole motif acting as a strong electron acceptor .

Biochemical Pathways

Similar compounds have been used in photoredox catalysis , a process that involves the transfer of electrons in chemical reactions. This suggests that the compound may interact with biochemical pathways involving redox reactions.

Pharmacokinetics

Similar compounds have been noted for their good pharmacokinetics and drug-likeness behaviors .

Result of Action

Similar compounds have been used in photoredox catalysis , suggesting that the compound may induce chemical reactions when exposed to light.

Action Environment

Similar compounds have been used in photoredox catalysis , which is influenced by light exposure. This suggests that the compound’s action may be influenced by environmental light conditions.

将来の方向性

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c19-15(10-3-4-13-14(6-10)17-23-16-13)18-7-12(8-18)24(20,21)9-11-2-1-5-22-11/h1-6,12H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQILKOKVTYTJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-{[2-(1H-indol-3-ylmethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2420277.png)

![2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420281.png)

![2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420283.png)

![N-(3-methoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2420287.png)

![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2420290.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2420292.png)

![5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2420294.png)